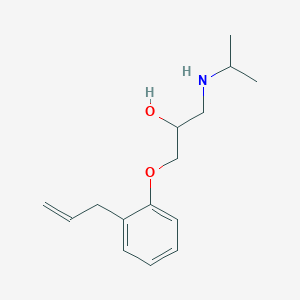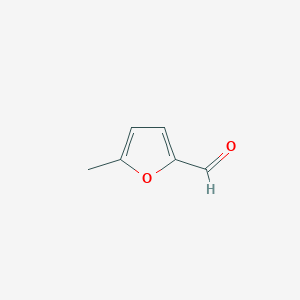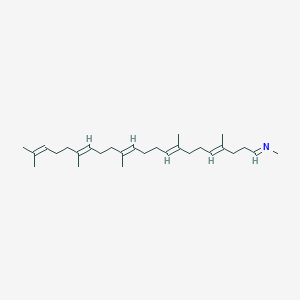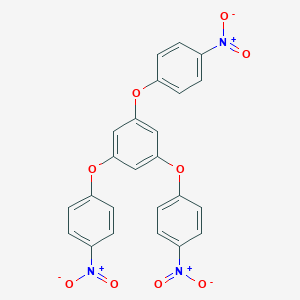![molecular formula C30H53N3O5 B051033 [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate CAS No. 100489-75-6](/img/structure/B51033.png)
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate, also known as MPC-1001, is a synthetic compound that has been developed for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
Wissenschaftliche Forschungsanwendungen
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to inhibit the growth of tumor cells in vitro and in vivo. In neuroscience, [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases. In immunology, [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to modulate the immune response and may have potential use in the treatment of autoimmune diseases.
Wirkmechanismus
The mechanism of action of [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate is still being studied, but it is believed to involve the inhibition of certain enzymes and signaling pathways. [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that is involved in the regulation of inflammation and immune response. [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemische Und Physiologische Effekte
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, neuroprotection, and modulation of the immune response. [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to induce apoptosis (programmed cell death) in tumor cells, which may contribute to its anti-tumor effects. [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has also been shown to protect neurons from damage and death, which may have potential use in the treatment of neurodegenerative diseases. In addition, [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate has been shown to modulate the immune response by inhibiting the production of cytokines and other inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for more targeted effects. However, one limitation of using [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments. In addition, the synthesis method for [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate is relatively complex and may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate. One area of interest is the potential use of [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate in combination with other drugs or therapies for cancer treatment. Another area of interest is the potential use of [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In addition, further research is needed to fully elucidate the mechanism of action of [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate and its effects on different signaling pathways and cell types.
Conclusion:
In conclusion, [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate is a synthetic compound that has potential applications in a variety of scientific research fields. Its mechanism of action is still being studied, but it has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, neuroprotection, and modulation of the immune response. While there are some limitations to its use in lab experiments, further research is needed to fully explore its potential applications and mechanisms of action.
Synthesemethoden
The synthesis of [2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate involves several steps, including the reaction of 2-methoxy-3-hydroxypropyl bromide with pyridine-2-carboxylic acid, the reaction of the resulting compound with N,N-dimethylformamide dimethyl acetal, and the reaction of the resulting compound with octadecyl isocyanate. The final product is purified using chromatography techniques. The yield of the synthesis method is approximately 50%.
Eigenschaften
CAS-Nummer |
100489-75-6 |
|---|---|
Produktname |
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate |
Molekularformel |
C30H53N3O5 |
Molekulargewicht |
535.8 g/mol |
IUPAC-Name |
[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate |
InChI |
InChI=1S/C30H53N3O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-32-29(34)37-25-28(36-2)26-38-30(35)33-24-27-21-18-20-22-31-27/h18,20-22,28H,3-17,19,23-26H2,1-2H3,(H,32,34)(H,33,35) |
InChI-Schlüssel |
BCLYBWBHNSVNBT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)NCC1=CC=CC=N1)OC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)NCC1=CC=CC=N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



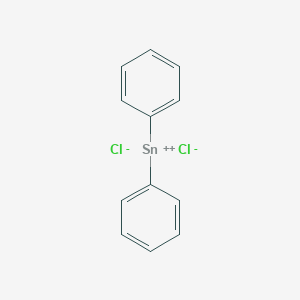

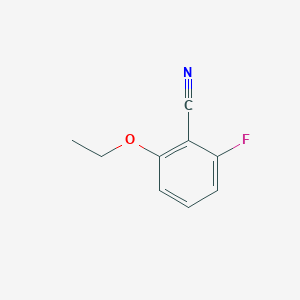


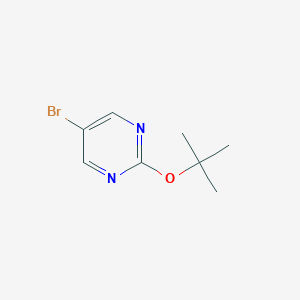
![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)
